molecular formula C15H13ClN2O3 B11562927 2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,5-dimethylphenol

2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,5-dimethylphenol

Cat. No.: B11562927
M. Wt: 304.73 g/mol
InChI Key: JFQBYTPVUDZWCM-UHFFFAOYSA-N
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Description

2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLPHENOL is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLPHENOL typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 4,5-dimethylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLPHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Explored for potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of dyes, pigments, and polymer stabilizers.

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLPHENOL involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This chelation can influence the electron distribution in the coordination sphere of the metal, thereby modulating its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[(E)-(2-CHLORO-4-NITROPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • 2-{[(E)-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}BENZAMIDE

Uniqueness

2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLPHENOL is unique due to its specific structural features, such as the presence of both chloro and nitro groups on the phenyl ring, which contribute to its distinct chemical reactivity and biological properties. The dimethylphenol moiety also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

2-[(4-chloro-3-nitrophenyl)methylideneamino]-4,5-dimethylphenol

InChI

InChI=1S/C15H13ClN2O3/c1-9-5-13(15(19)6-10(9)2)17-8-11-3-4-12(16)14(7-11)18(20)21/h3-8,19H,1-2H3

InChI Key

JFQBYTPVUDZWCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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